4-acetyl-N-cyclopropylbenzenesulfonamide
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Overview
Description
4-acetyl-N-cyclopropylbenzenesulfonamide is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol It is characterized by the presence of an acetyl group, a cyclopropyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-cyclopropylbenzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol under reducing conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-carboxy-N-cyclopropylbenzenesulfonamide.
Reduction: 4-acetyl-N-cyclopropylbenzenesulfonic acid or 4-acetyl-N-cyclopropylbenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetyl-N-cyclopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-acetyl-N-cyclopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. Additionally, the acetyl and cyclopropyl groups can modulate the compound’s binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Similar Compounds
4-acetylbenzenesulfonamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
N-cyclopropylbenzenesulfonamide: Lacks the acetyl group, which may influence its solubility and interaction with molecular targets.
4-acetyl-N-methylbenzenesulfonamide: Contains a methyl group instead of a cyclopropyl group, which may alter its steric and electronic properties
Uniqueness
4-acetyl-N-cyclopropylbenzenesulfonamide is unique due to the presence of both the acetyl and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential therapeutic applications .
Properties
CAS No. |
620986-49-4 |
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Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
4-acetyl-N-cyclopropylbenzenesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)9-2-6-11(7-3-9)16(14,15)12-10-4-5-10/h2-3,6-7,10,12H,4-5H2,1H3 |
InChI Key |
ZTAUEPZRKPEAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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